N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c23-16-6-3-7-17(13-16)25-22(28)21(27)24-14-19(20-9-4-12-29-20)26-11-10-15-5-1-2-8-18(15)26/h1-9,12-13,19H,10-11,14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGHILBFQDYRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine.
Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorophenyl amine reacts with the oxalamide intermediate.
Attachment of the indolinyl and thiophenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, depending on the specific functional groups present on the intermediates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide can undergo several types of chemical reactions:
Oxidation: The compound might be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can occur, particularly involving the aromatic rings, where halogens or other groups might be replaced by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide could have several scientific research applications:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The table below highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
- Substituent Effects on Bioactivity: Halogenation: Fluorine at the 3-position (target compound) vs. Heterocycles: The thiophene-indoline moiety in the target compound contrasts with pyridine (S336, S5456) or isoindolin-dione (GMC series), which could alter solubility and receptor specificity. Thiophenes are known for π-π stacking, possibly enhancing binding in hydrophobic pockets .
- Recrystallization with THF (GMC series) or palladium-catalyzed coupling () may be relevant for scaling up the target compound .
Metabolic and Toxicological Considerations
- CYP Interactions : Fluorine and chlorine substituents in oxalamides (e.g., GMC-2, Compound 23) are associated with reduced CYP inhibition compared to methoxy-rich analogs like S5454. The target compound’s single fluorine may offer a favorable safety profile .
Biological Activity
N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound notable for its complex molecular structure and potential biological applications. The presence of the indoline and thiophene moieties suggests significant interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacological research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 360.44 g/mol. Its structure includes:
- Indoline moiety : Known for its role in various biological activities.
- Thiophene ring : Often associated with anti-cancer properties.
- Fluorinated phenyl group : Enhances electronic properties, potentially improving binding affinity to biological targets.
The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, including enzymes and receptors. The indoline and thiophene rings are known to modulate cellular signaling pathways, which can lead to therapeutic effects.
Anticancer Activity
Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties, particularly through the inhibition of key signaling pathways involved in tumor growth. For instance, the compound has shown potential in:
- Inhibiting cell proliferation : Studies demonstrated that it could reduce the viability of various cancer cell lines.
- Inducing apoptosis : The compound may trigger programmed cell death in cancer cells, a crucial mechanism for effective cancer therapies.
Anti-inflammatory Effects
The presence of the thiophene ring suggests potential anti-inflammatory activities. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic profile in inflammatory diseases.
Case Studies and Research Findings
Research on N1-(3-fluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide has yielded promising results:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). IC50 values were reported in the low micromolar range. |
| Study 2 | Showed inhibition of NF-kB signaling pathway, indicating potential anti-inflammatory properties. |
| Study 3 | Evaluated the compound's effects on apoptosis markers; increased levels of cleaved caspase-3 were observed in treated cells. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
